molecular formula C19H16F2N2O2S B2886667 2-(2-fluorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 923107-22-6

2-(2-fluorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B2886667
CAS No.: 923107-22-6
M. Wt: 374.41
InChI Key: ZEIFCEQUHKKPNK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-(2-fluorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide (molecular formula: C₁₉H₁₇F₂N₂O₂S) consists of a fluorophenoxy group attached to an acetamide backbone, which is further linked via an ethyl chain to a 1,3-thiazole ring substituted with a 3-fluorophenyl group. The thiazole moiety is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c20-14-5-3-4-13(10-14)19-23-15(12-26-19)8-9-22-18(24)11-25-17-7-2-1-6-16(17)21/h1-7,10,12H,8-9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIFCEQUHKKPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and thiazole ring play crucial roles in binding to target proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of specific signaling pathways or activation of certain receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

Below is a comparative analysis of structurally related compounds, focusing on molecular features and therapeutic applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Target/Activity Source
Target Compound C₁₉H₁₇F₂N₂O₂S 390.42 2-fluorophenoxy, 3-fluorophenyl-thiazole Potential β-adrenergic or kinase modulation N/A
Mirabegron C₂₁H₂₄N₄O₂S 396.51 2-amino-thiazole, hydroxy-phenylethylamino β3-adrenoceptor agonist (overactive bladder)
N-{4-[2-(3-Fluoroanilino)-1,3-Thiazol-4-yl]phenyl}acetamide C₁₇H₁₄FN₃OS 327.38 3-fluoroanilino-thiazole, phenylacetamide Unspecified (structural analog)
2-(4-Methoxyphenyl)-N-(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-Thiazol-4-yl}ethyl)acetamide C₂₁H₁₉F₃N₂O₂S 420.40 4-methoxyphenyl, 4-trifluoromethylphenyl-thiazole Potential kinase inhibitor (e.g., AuroraA/STK1)
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-Fluorophenyl)ethyl]acetamide (ZINC08993868) C₁₈H₁₄FN₃O₃ 347.33 2,4-dioxoquinazolinyl, 3-fluorophenyl-ethyl Acetylcholinesterase inhibitor (screened)

Key Structural and Functional Differences

  • Fluorine Substitutions: The target compound features two fluorine atoms (2-fluorophenoxy and 3-fluorophenyl), which may enhance binding affinity and metabolic stability compared to non-fluorinated analogs like Mirabegron. In contrast, Mirabegron’s hydroxyl-phenylethylamino group contributes to its β3 selectivity .
  • Thiazole Modifications: The 1,3-thiazole ring in the target compound is substituted with a 3-fluorophenyl group, differing from Mirabegron’s 2-amino-thiazole and ’s 4-trifluoromethylphenyl-thiazole. These variations influence electronic properties and target interactions .
  • Therapeutic Potential: While Mirabegron is clinically validated for bladder dysfunction, the target compound’s fluorophenoxy-thiazole structure aligns with kinase inhibitors (e.g., ’s AuroraA/STK1-targeting compound) or CNS agents (e.g., acetylcholinesterase inhibitors in ) .

Physicochemical and Pharmacokinetic Considerations

  • Blood-Brain Barrier (BBB) Penetration: Mirabegron exhibits moderate BBB permeability . The target compound’s fluorophenoxy group may further enhance this property, making it suitable for CNS targets.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a synthetic organic molecule that has gained attention in pharmaceutical research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure

The compound's IUPAC name is indicative of its complex structure, which includes a fluorophenyl group and a thiazole moiety. The presence of these functional groups is crucial for its biological interactions.

PropertyDescription
Molecular FormulaC19H16F2N2O2S
Molecular Weight366.41 g/mol
CAS Number923107-22-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atoms and the thiazole ring play significant roles in binding to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as:

  • Inhibition of signaling pathways : The compound may inhibit specific pathways that are crucial for cell proliferation and survival.
  • Receptor activation : It can activate certain receptors involved in metabolic processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazole compounds have shown significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), MCF-7 (breast cancer).
  • IC50 Values : The most potent derivatives exhibited IC50 values ranging from 5.10 µM to 22.08 µM, indicating strong inhibition of cell proliferation compared to standard drugs like doxorubicin .

Antioxidant Activity

The compound also exhibits antioxidant properties. Studies have demonstrated that modifications to the thiazole structure can enhance its ability to scavenge free radicals and inhibit lipid peroxidation. This is particularly important for preventing oxidative stress-related damage in cells .

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the effects of the compound on HepG2 cells, where it was found to significantly inhibit cell growth with an IC50 of 6.19 µM, outperforming some established chemotherapeutics .
  • Antioxidant Evaluation :
    • The antioxidant capacity was assessed using the TBARS assay, revealing that certain modifications increased the efficacy against lipid peroxidation significantly .

Q & A

Q. What synthetic routes are recommended for preparing 2-(2-fluorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via Hantzsch thiazole synthesis. Key steps include:
  • Thiazole ring formation : Reacting 3-fluorophenyl thiourea with α-bromo ketones under reflux in ethanol .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HCl) to link the fluorophenoxyacetic acid moiety to the thiazole-ethylamine intermediate in anhydrous dichloromethane .
  • Optimization : Yield improvements (>75%) are achieved by controlling temperatures (0–5°C for coupling), using dimethylformamide (DMF) as a solvent, and monitoring reactions via TLC/HPLC .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • 1H/13C NMR : Identifies protons and carbons in the fluorophenoxy (δ 6.8–7.2 ppm for aromatic H) and thiazole (δ 7.4–8.1 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ at m/z 413.0982) .
  • FT-IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies in neuroprotective or antimicrobial activity data may arise from assay variability. Strategies include:
  • Cross-validation : Replicating assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 24–72 hr incubation, 5% CO₂) .
  • Dose-response curves : Testing concentrations (1–100 μM) to identify EC50/IC50 consistency .
  • Target specificity assays : Using kinase profiling panels to confirm interactions with kinases like GSK-3β, which are implicated in neuroprotection .

Q. What computational approaches predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina models binding poses with targets (e.g., COX-2 or β-amyloid). Key parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .
  • MD simulations : GROMACS-based 100-ns simulations assess stability of ligand-target complexes (RMSD < 2 Å indicates stable binding) .
  • Pharmacophore modeling : Identifies critical features (e.g., fluorine atoms for hydrophobic interactions) using tools like Schrödinger’s Phase .

Q. What strategies address challenges in optimizing pharmacokinetic properties, such as solubility or metabolic stability?

  • Methodological Answer :
  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or prodrug approaches (e.g., phosphate esters) improve aqueous solubility (<10 μg/mL to >50 μg/mL) .
  • Metabolic stability : Liver microsome assays (human/rat) identify vulnerable sites (e.g., acetamide hydrolysis). Introducing electron-withdrawing groups (e.g., CF3) on the phenyl ring reduces CYP450-mediated oxidation .
  • Lipophilicity : LogP adjustments (target ~3.5) via substituent modifications (e.g., replacing fluorine with methoxy) balance membrane permeability and solubility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?

  • Methodological Answer :
  • Selectivity index (SI) : Calculate SI = IC50(normal cells)/IC50(cancer cells). Values >3 indicate specificity (e.g., HeLa vs. HEK293) .
  • Mechanistic studies : Flow cytometry (Annexin V/PI staining) distinguishes apoptosis (caspase-3 activation) from necrosis .
  • Mitochondrial assays : JC-1 dye measures ΔΨm collapse, linking cytotoxicity to intrinsic apoptotic pathways .

Comparative Structural Analysis

Q. How does the presence of fluorine atoms influence bioactivity compared to non-fluorinated analogs?

  • Methodological Answer :
  • Fluorine’s role : Enhances lipophilicity (LogP +0.5) and metabolic stability via C-F bond inertia. In kinase assays, fluorinated analogs show 2–3x higher inhibition (e.g., IC50 = 0.8 μM vs. 2.1 μM for non-fluorinated) .
  • SAR studies : Removing fluorine from the phenoxy group reduces COX-2 binding affinity (Ki = 120 nM vs. 450 nM) .

Experimental Design for Mechanism of Action

Q. What experimental workflows elucidate the compound’s mechanism of action in neurodegenerative models?

  • Methodological Answer :
  • In vitro : Primary neuron cultures treated with Aβ25-35 (10 μM) + compound (1–10 μM). Assess tau phosphorylation (Western blot for p-tau Ser396) and ROS levels (DCFH-DA assay) .
  • In vivo : Transgenic AD mice (APP/PS1) dosed orally (10 mg/kg/day, 4 weeks). Behavioral tests (Morris water maze) and post-mortem Aβ plaque quantification (Thioflavin S staining) .

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